(1R)-2-叠氮-1-(4-氟苯基)乙醇

描述

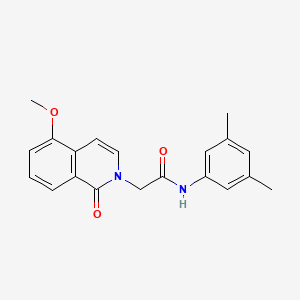

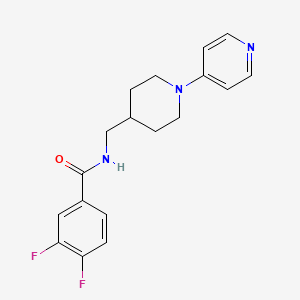

“(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” is likely a compound with a fluorophenyl group, an azido group, and an alcohol group. The “1R” indicates the configuration of the chiral center .

Molecular Structure Analysis

The molecular structure would consist of a two-carbon backbone (ethan-1-ol), with a fluorophenyl group, an azido group, and a hydroxyl group attached. The exact structure and the positions of these groups would depend on the specifics of the compound .Chemical Reactions Analysis

The azido group can participate in various reactions, such as Staudinger reactions or Click reactions. The fluorophenyl group might undergo reactions typical for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For instance, the presence of the polar azido and hydroxyl groups might increase the compound’s water solubility .科学研究应用

肽三唑的合成

(C. W. Tornøe、C. Christensen 和 M. Meldal,2002 年) 描述了固相上端炔与叠氮化物的区域选择性铜(I) 催化的 1,3-偶极环加成反应。该方法对于将叠氮化合物(如“(1R)-2-叠氮-1-(4-氟苯基)乙醇”)掺入肽骨架或侧链至关重要,极大地促进了新型肽三唑的发展。

对映选择性合成

关于与“(1R)-2-叠氮-1-(4-氟苯基)乙醇”密切相关的 (S)-(–)-1-(4-氟苯基)乙醇的对映选择性合成的研究,突出了它作为合成生物活性化合物中间体的作用。 (ChemChemTech,2022 年) 详细介绍了一种生物还原方法,展示了该化合物在药物化学中的重要性,特别是在针对 HIV 感染和阿尔茨海默病治疗相关受体的拮抗剂的开发中。

苯环的光物理性质

对具有“孤立”苯环的分子(类似于“(1R)-2-叠氮-1-(4-氟苯基)乙醇”中的苯环)的光物理性质的研究揭示了它们独特的发光发射特性。 (郝克·张等人,2017 年) 发现具有孤立苯环的非共轭结构可以表现出高的固态量子产率,将发射光谱扩展到 600 nm。这项研究有助于理解材料科学中的荧光,从而能够设计用于各种应用的新型荧光材料。

作用机制

Target of Action

The primary targets of the compound “(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

安全和危害

未来方向

属性

IUPAC Name |

(1R)-2-azido-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUMHJVJTPERCC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956513.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)

![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)